N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-7-methoxybenzofuran-2-carboxamide
Description
N-(4-(2-((1-Hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-7-methoxybenzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a 7-methoxy-substituted benzofuran core. The compound includes a phenyl group at position 4 of the benzofuran, further substituted with a glycinamide moiety bearing a 1-hydroxy-2-methylpropan-2-yl group.
Properties
IUPAC Name |
N-[4-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-oxoethyl]phenyl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-22(2,13-25)24-19(26)11-14-7-9-16(10-8-14)23-21(27)18-12-15-5-4-6-17(28-3)20(15)29-18/h4-10,12,25H,11,13H2,1-3H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXFRHZDOMVQEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : 325.36 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The presence of a methoxy group and a carboxamide moiety suggests potential interactions with biological membranes and proteins, which may lead to modulation of signaling pathways.
Antiviral Activity
Recent studies have indicated that derivatives of benzofuran compounds exhibit significant antiviral properties. For example, compounds similar to this compound have shown efficacy against human adenovirus (HAdV), with selectivity indexes exceeding 100 in some cases. These compounds potentially inhibit the viral DNA replication process, demonstrating their therapeutic promise against viral infections .
Anticancer Potential
Preliminary research suggests that the compound may possess anticancer properties. In vitro assays have shown that certain analogs can induce apoptosis in cancer cell lines by activating caspase pathways. The mechanism appears to involve the inhibition of specific oncogenic pathways, leading to reduced cell proliferation and increased cell death .
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study 1 | Investigated the antiviral effects against HAdV. Compounds exhibited IC50 values ranging from 0.27 μM to 0.5 μM with low cytotoxicity (CC50 > 150 μM). | Supports further development as an antiviral agent. |
| Study 2 | Evaluated anticancer activity in various cell lines; demonstrated significant apoptosis induction in breast cancer cells. | Indicates potential as a chemotherapeutic agent. |
| Study 3 | Explored pharmacokinetics in animal models; showed favorable absorption and distribution characteristics. | Suggests viability for further clinical development. |
Pharmacokinetics and Toxicology
Pharmacokinetic studies have revealed that the compound exhibits good oral bioavailability and a favorable half-life in animal models. Toxicological assessments indicate that it has a high safety margin, with maximum tolerated doses significantly higher than effective doses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs from the evidence, focusing on molecular features, synthesis, and physicochemical properties.
Table 1: Comparative Analysis of Structural Analogs
Structural and Functional Insights
Core Heterocycle Variations The target compound’s benzofuran core is shared with and , whereas uses a coumarin (chromen-2-one) scaffold. Benzofurans are known for metabolic stability, while coumarins often exhibit anticoagulant or fluorescent properties . Substituent Effects:
- The hydroxy-2-methylpropanamide side chain in the target compound introduces hydrogen-bonding capacity, contrasting with the lipophilic isopropyl group in or the nitrate ester in .
Synthetic Efficiency Yields for analogs vary significantly: reports 25% yield with 89% purity, while achieves 65.24% yield.
Spectroscopic and Physicochemical Properties VM-7 shows IR peaks at 1700 cm⁻¹ (C=O stretch) and 1220 cm⁻¹ (NO2), consistent with its carboxamide and nitrate groups. The target compound would likely exhibit similar C=O stretches but lack nitro-related signals. Elemental Analysis: ’s slight deviations in carbon (68.27% vs. 68.89% calculated) suggest trace impurities, a common issue in carboxamide syntheses.
Biological Implications
- ’s N-methoxy-N-methyl group may reduce metabolic degradation compared to the target’s hydroxypropanamide, which could enhance solubility but increase susceptibility to esterase cleavage.
- ’s flurbiprofen hybrid structure implies dual anti-inflammatory (COX inhibition) and anticoagulant (coumarin) activity, whereas the target compound’s benzofuran core may target kinases or GPCRs .
Research Findings and Challenges
- Synthetic Challenges : Low yields in benzofuran carboxamide syntheses (e.g., 25% in ) highlight difficulties in introducing bulky substituents. The target compound’s hydroxypropanamide group may require protective strategies to improve efficiency.
- Biological Potential: While ’s nitrate ester suggests vasodilatory activity, the target’s hydroxy group could confer antioxidant or metal-chelating properties. Direct comparisons of receptor binding or pharmacokinetics are needed.
- Contradictions : Methoxy groups generally enhance lipophilicity, but ’s isopropylphenyl substituent may overly restrict aqueous solubility, a balance the target compound addresses with its polar hydroxy group .
Q & A
Q. What are the key steps in synthesizing N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-7-methoxybenzofuran-2-carboxamide?
Synthesis typically involves:
- Benzofuran core construction : Formation of the 7-methoxybenzofuran-2-carboxamide moiety via cyclization of substituted o-hydroxyacetophenones .
- Amide coupling : Reaction of the benzofuran carboxylic acid derivative with the amine-containing side chain (e.g., 4-(2-aminoethyl)phenyl groups) using carbodiimide-based coupling agents .
- Hydroxyalkylamino modification : Introduction of the 1-hydroxy-2-methylpropan-2-yl group via reductive amination or nucleophilic substitution . Critical parameters include inert atmosphere (to prevent oxidation) and solvent selection (e.g., DMF or THF) to optimize yield and purity .
Q. How is the molecular structure of this compound validated?
Structural confirmation relies on:
- NMR spectroscopy : and NMR to assign protons and carbons (e.g., benzofuran aromatic signals at δ 7.0–7.6 ppm and methoxy groups at δ 3.8–4.0 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] for CHNO: ~433.17 g/mol) .
- X-ray crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding networks .
Advanced Research Questions
Q. What methodologies are used to analyze its biological target interactions?
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (e.g., K values) to proteins like kinases or GPCRs .
- Radioligand binding assays : Measures displacement of labeled ligands (e.g., H-labeled competitors) to assess affinity for receptors .
- Cryo-EM/X-ray co-crystallization : Resolves binding modes in enzyme active sites (e.g., benzofuran stacking with aromatic residues) .
Q. How can computational modeling predict its pharmacological properties?
- Molecular docking (AutoDock, Glide) : Screens potential targets by simulating ligand-receptor interactions (e.g., benzofuran-carboxamide hydrogen bonding with catalytic lysines) .
- MD simulations (GROMACS) : Evaluates stability of ligand-protein complexes over 100+ ns trajectories .
- ADMET prediction (SwissADME) : Estimates bioavailability, logP (~2.5–3.5), and blood-brain barrier permeability .
Q. How do researchers resolve contradictions in reported biological activity data?
Discrepancies (e.g., varying IC values across studies) are addressed by:
- Standardized assay protocols : Uniform cell lines (e.g., HEK293 for GPCR studies) and buffer conditions (pH 7.4, 1% DMSO) .
- Meta-analysis : Cross-referencing data from PubChem, ChEMBL, and peer-reviewed studies to identify outliers .
- Dose-response validation : Re-testing activity in orthogonal assays (e.g., fluorescence polarization vs. ELISA) .
Experimental Design & Optimization
Q. What strategies optimize solubility for in vivo studies?
- Prodrug design : Esterification of the hydroxy group to enhance lipophilicity .
- Co-solvent systems : Use of PEG-400 or cyclodextrins in formulations to improve aqueous solubility .
- Salt formation : Conversion to hydrochloride or sodium salts for pH-dependent solubility .
Q. How is metabolic stability assessed during preclinical development?
- Liver microsome assays : Incubation with human/rat microsomes to measure t and identify CYP450-mediated metabolites .
- LC-MS/MS metabolite profiling : Detects hydroxylation or demethylation products (e.g., loss of methoxy group at m/z 15) .
- PAMPA assay : Predicts intestinal absorption and passive diffusion rates .
Key Challenges & Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
